Octadecylammonium acetate
Description
Octadecylammonium acetate (CAS: 2190-04-7; molecular formula: C₂₀H₄₃NO₂) is a quaternary ammonium salt derived from octadecylamine (C₁₈H₃₇NH₂) and acetic acid. It is characterized by a long hydrophobic alkyl chain (C₁₈) and a hydrophilic acetate counterion (CH₃COO⁻). This compound is widely utilized in materials science, particularly in the preparation of Langmuir-Blodgett (LB) films, where its amphiphilic nature enables controlled molecular assembly at interfaces . Additionally, its structural analogs, such as octadecylammonium tosylate (ODA-TS) and oleylammonium tosylate (OA-TS), have demonstrated significant utility in corrosion inhibition and surface modification .
Properties
IUPAC Name |
octadecylazanium;acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h2-19H2,1H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHWVVKYDQHTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[NH3+].CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-04-7 | |
| Record name | 1-Octadecanamine, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearylamine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecylammonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Neutralization of Octadecylamine with Acetic Acid
The most direct method involves neutralizing octadecylamine (C₁₈H₃₇NH₂) with acetic acid (CH₃COOH) in a solvent medium. A typical procedure includes:
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Dissolution of Octadecylamine : Octadecylamine is dissolved in a polar solvent such as ethanol or methanol at 40–60°C to enhance solubility.
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Acid Addition : Acetic acid is added dropwise under vigorous stirring to ensure complete protonation of the amine group. The molar ratio is critical; a 1:1 ratio ensures stoichiometric conversion, while excess acid may require subsequent neutralization.
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Precipitation and Purification : The product precipitates upon cooling and is filtered, washed with cold solvent, and recrystallized to remove unreacted reagents.
Key Parameters :
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Temperature : Elevated temperatures (50–70°C) accelerate dissolution but risk thermal degradation.
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Solvent Choice : Ethanol is preferred for its low toxicity and ability to dissolve both reactants.
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pH Control : Maintaining a pH near 6–8 prevents hydrolysis of the acetate ion, as seen in analogous emulsion polymerization systems.
Solvent-Free Synthesis
For industrial-scale production, solvent-free methods reduce costs and environmental impact. In this approach:
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Melt Reaction : Octadecylamine is melted at 70–80°C, and glacial acetic acid is added gradually.
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Homogenization : Mechanical stirring ensures homogeneous mixing, avoiding localized overheating.
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Solidification : The mixture cools to form a waxy solid, which is milled into a powder.
Advantages :
Limitations :
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Requires precise temperature control to prevent decomposition.
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Product may retain residual acidity, necessitating post-synthesis neutralization.
Alternative Methods: Ion Exchange and Metathesis
Ion Exchange : Pre-formed octadecylammonium chloride (C₁₈H₃₇NH₃⁺Cl⁻) is treated with sodium acetate in aqueous solution. The chloride ion is replaced by acetate via equilibrium-driven exchange:
This method is advantageous for high-purity demands but requires extensive washing to remove NaCl byproducts.
Metathesis Reactions : Silver acetate (AgCH₃COO) reacts with octadecylammonium bromide in anhydrous conditions:
The insoluble AgBr is filtered off, leaving a pure acetate salt. While effective, this method is costly due to silver reagents.
Characterization and Quality Control
Spectroscopic Analysis
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, consistent with alkylammonium salts. Differential scanning calorimetry (DSC) shows a melting endotherm near 85°C.
Purity Assessment
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Titration : Residual acetic acid is quantified via NaOH titration.
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HPLC : Reverse-phase chromatography detects impurities at <0.5%.
Industrial Applications and Performance
Emulsion Stabilization
Octadecylammonium acetate stabilizes oil-in-water emulsions by reducing interfacial tension. In polyvinyl acetate emulsions, it prevents coalescence during polymerization, yielding monodisperse particles.
Corrosion Inhibition
As a corrosion inhibitor, the compound forms protective films on metal surfaces. Testing in acidic environments shows 95% efficiency at 0.1 mM concentration.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Neutralization | 92–95 | 98.5–99.5 | 12–15 | High |
| Solvent-Free | 90–93 | 97–98 | 8–10 | Moderate |
| Ion Exchange | 85–88 | 99.0–99.8 | 18–22 | Low |
| Metathesis | 95–97 | 99.5–99.9 | 45–50 | Low |
Key Insights :
Scientific Research Applications
Octadecylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the preparation of micelles and vesicles for various chemical reactions and processes.
Biology: It is employed in the modification of surfaces and membranes to study biological interactions and processes.
Medicine: It is used in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Mechanism of Action
The mechanism of action of octadecylammonium acetate primarily involves its surfactant properties. The octadecylammonium ion interacts with hydrophobic surfaces, reducing surface tension and allowing for the formation of micelles and vesicles. This property is exploited in various applications, such as drug delivery and surface modification .
Comparison with Similar Compounds
Table 1: Comparison of Octadecylammonium Salts with Different Counterions
Key Findings :
- Tosylate derivatives (e.g., ODA-TS) exhibit superior corrosion inhibition due to their larger, more polarizable counterions, which enhance adsorption on metal surfaces .
- Acetate and carboxylate salts (e.g., laurate, octadecanoate) are preferred in LB film applications due to their tunable alkyl chain lengths, which dictate packing density and thermal behavior .
Variants with Modified Alkyl Chains
Alkyl chain modifications, such as unsaturation or branching, significantly alter physicochemical properties.
Table 2: Impact of Alkyl Chain Structure on Properties
Key Findings :
- Unsaturated chains (e.g., OA-TS) lower surface tension and increase corrosion inhibition efficiency by forming more flexible protective films .
- Branched derivatives (e.g., dimethyl(2-ethylhexyl)octadecylammonium chloride) exhibit lower melting points and higher solubility compared to linear analogs .
Other Quaternary Ammonium Derivatives
Quaternary ammonium compounds (QACs) with varying headgroups or substituents demonstrate diverse functional properties.
Table 3: Comparison with Other QACs
Key Findings :
- This compound is less toxic than halogenated QACs (e.g., benzalkonium chloride) but lacks biocidal efficacy .
- Its primary advantage lies in materials science, where its structural simplicity enables precise molecular engineering .
Research Findings and Application Performance
- Corrosion Inhibition : ODA-TS and OA-TS achieve >90% inhibition efficiency on steel in acidic environments by forming hydrophobic films, as confirmed by electrochemical impedance spectroscopy (EIS) and contact angle measurements .
- LB Film Performance: Octadecylammonium laurate forms more ordered monolayers than acetate due to van der Waals interactions between longer alkyl chains .
- Thermal Stability : Tosylate derivatives decompose at higher temperatures (~250°C) compared to acetate (~200°C), attributed to stronger ionic interactions .
Chemical Reactions Analysis
Acetate Ion Reactions
The acetate counterion in octadecylammonium acetate exhibits reactivity characteristic of acetate ions:
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Decarboxylation : Under basic conditions (e.g., with sodium hydroxide and soda lime), acetate ions can undergo decarboxylation to form methane and sodium carbonate :
This reaction is thermodynamically favorable () . -
Hydrolysis : Acetate ions can react with water to form acetic acid, though this equilibrium is pH-dependent .
Ammonium Group Reactions
The octadecylammonium cation is a quaternary ammonium salt, which typically exhibits:
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Hydrolysis : Potential breakdown under extreme acidic or basic conditions to form tertiary amines and acetate ions.
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Redox Reactions : The long alkyl chain may undergo oxidation (e.g., to form alcohols or ketones) or reduction (e.g., to form alkanes), though specific mechanisms for this compound are not explicitly detailed in the provided sources.
Decarboxylation of Acetate
The acetate ion’s decarboxylation involves electron transfer from the carboxylate group to the methyl group, generating carbon dioxide and methane . While this mechanism applies to free acetate ions, the presence of the ammonium cation may influence reaction kinetics due to ion pairing effects.
General Ammonium Salt Behavior
Quaternary ammonium salts like this compound are stable under neutral conditions but may undergo hydrolysis under:
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Strong Acidic Conditions : Potential protonation and subsequent breakdown.
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Strong Basic Conditions : Deprotonation and possible cleavage of the ammonium salt.
Comparative Analysis
While direct experimental data for this compound is limited in the provided sources, analogous compounds like sodium acetate (CH₃COONa) exhibit well-characterized reactivity . The ammonium group’s hydrophobicity and charge likely modulate reaction pathways compared to simpler acetate salts.
Research Gaps
The provided sources lack explicit studies on this compound’s redox behavior or substitution reactions. Further experimental work is needed to fully characterize its reactivity profile.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for octadecylammonium acetate, and how are they validated for purity and structural integrity?
- Methodological Answer : Synthesis typically involves quaternization of octadecylamine with acetic acid under controlled stoichiometric conditions. Characterization employs nuclear magnetic resonance (NMR) for verifying the acetate counterion and alkyl chain integrity, complemented by Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C=O stretching at ~1700 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) .
Q. How is this compound utilized in Langmuir-Blodgett film preparation, and what parameters govern its monolayer stability?
- Methodological Answer : The compound’s amphiphilic structure enables monolayer formation at air-water interfaces. Critical parameters include subphase pH (affecting ammonium group ionization) and temperature. Stability is evaluated through surface pressure-area isotherms, while vibrational spectroscopy (e.g., FTIR) monitors alkyl chain conformational order and thermal behavior during compression .
Q. What analytical techniques are essential for quantifying this compound in mixed surfactant systems?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is optimal for separation and quantification. Calibration curves using deuterated internal standards (e.g., d₃-octadecylammonium acetate) mitigate matrix effects. For solid-state mixtures, X-ray diffraction (XRD) identifies crystallinity, while thermogravimetric analysis (TGA) quantifies thermal decomposition thresholds .
Advanced Research Questions
Q. How do molecular dynamics simulations resolve contradictions in reported thermal behavior of this compound in layered materials?
- Methodological Answer : Discrepancies in melting points or phase transitions (e.g., lamellar rearrangements) arise from differences in alkyl chain packing. Force field parameters optimized for mica-type silicates (e.g., CLAYFF) model grafted octadecylammonium chains. Simulations correlate experimental differential scanning calorimetry (DSC) data with energy landscapes to identify dominant packing motifs (e.g., all-trans vs. gauche defects) .
Q. What experimental strategies address conflicting data on this compound’s role in clay-polymer nanocomposite interfacial interactions?
- Methodological Answer : Contradictions in adsorption efficiency or mechanical reinforcement often stem from variable clay surface charge densities. Atomic force microscopy (AFM) quantifies adhesion forces at polymer-clay interfaces, while small-angle X-ray scattering (SAXS) resolves interlayer spacing changes. Controlled experiments with montmorillonite vs. hectorite clays isolate cation exchange capacity (CEC) effects .
Q. How can spectroscopic methods differentiate this compound from structurally analogous quaternary ammonium contaminants in environmental samples?
- Methodological Answer : Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) distinguishes fragmentation patterns of this compound (e.g., m/z 328 → loss of acetic acid) vs. homologs like dimethyl(2-ethylhexyl)octadecylammonium chloride. Solid-state NMR (¹³C CP-MAS) further resolves crystallographic differences in alkyl chain packing .
Data Presentation and Reproducibility
Q. What minimal dataset details are required to ensure reproducibility of this compound-based experiments?
- Methodological Answer : Report synthesis conditions (molar ratios, reaction time/temperature), purification steps (e.g., recrystallization solvents), and characterization data (NMR/FTIR peaks, HPLC retention times). For composite studies, include clay CEC values, polymer molecular weights, and dispersion protocols. Raw data (e.g., isotherm curves, XRD spectra) should be archived in repositories like Zenodo with DOIs .
Q. How should researchers handle contradictory findings in thermal degradation studies of this compound?
- Methodological Answer : Conduct controlled TGA experiments under inert vs. oxidative atmospheres to isolate decomposition pathways. Pair with evolved gas analysis (EGA) via FTIR or MS to identify volatile byproducts (e.g., acetic acid, CO₂). Statistical meta-analysis of published activation energies (Arrhenius plots) identifies outliers due to moisture or impurity effects .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in nanomaterial synthesis?
- Methodological Answer : Use fume hoods for powder handling to prevent inhalation. Material Safety Data Sheets (MSDS) mandate nitrile gloves and lab coats due to potential skin irritation. Waste disposal follows protocols for quaternary ammonium compounds, including neutralization with activated carbon before incineration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
